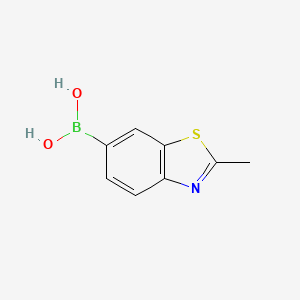![molecular formula C11H13NO3 B1457133 Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate CAS No. 1206229-01-7](/img/structure/B1457133.png)
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
描述
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms.
作用机制
Target of Action
It is known that tetrahydrobenzoazepines, a class of compounds to which this molecule belongs, are found in a variety of medicines used in the treatment of cardiovascular disease .
Biochemical Pathways
Given the potential role of tetrahydrobenzoazepines in cardiovascular disease treatment , it is plausible that this compound may interact with pathways related to cardiovascular function.
生化分析
Biochemical Properties
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the PEX14 protein, which is involved in the peroxisomal import of matrix proteins . The inhibition of PEX14 disrupts essential cellular processes in trypanosomes, leading to cell death. Additionally, this compound interacts with other biomolecules, such as transporters and binding proteins, affecting their function and localization within the cell.
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PEX14 disrupts protein import into glycosomes, leading to the inhibition of essential cellular processes in trypanosomes . This disruption ultimately results in cell death, highlighting the compound’s potential as a trypanocidal agent. Furthermore, this compound may also affect other cellular processes, such as apoptosis and autophagy, by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the PEX14 protein, inhibiting its interaction with PEX5 and disrupting the peroxisomal import of matrix proteins . This inhibition leads to the accumulation of mislocalized proteins, triggering cellular stress responses and ultimately resulting in cell death. Additionally, this compound may also modulate the activity of other enzymes and transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PEX14 over extended periods . Degradation of the compound can lead to a loss of activity and reduced efficacy in long-term experiments. Additionally, the temporal effects of this compound on cellular function may vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of PEX14 and more pronounced cellular effects . At high doses, the compound may also exhibit toxic or adverse effects, such as off-target interactions and cellular toxicity. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing its adverse effects. Additionally, threshold effects may be observed, where a minimum concentration of the compound is required to achieve significant biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that regulate its localization and accumulation within specific cellular compartments . These interactions influence the compound’s efficacy and potential side effects by determining its concentration at the target site. Additionally, the compound’s transport and distribution may be affected by factors such as cellular uptake, efflux, and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with PEX14 suggests its localization to peroxisomes, where it exerts its inhibitory effects on protein import. Additionally, the compound’s subcellular localization may influence its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenols with cyclic anhydrides under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot synthesis techniques to streamline the process and improve yield. These methods involve the expansion of benzo-fused carbo- and heterocycles through recyclization reactions .
化学反应分析
Types of Reactions
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various reduced derivatives .
科学研究应用
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for cardiovascular diseases.
Industry: The compound is used in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: This compound shares a similar core structure but includes a bromine atom, which can alter its reactivity and applications.
Tetrahydrobenzo[b]azepines: These compounds are structurally related and are used in the treatment of cardiovascular diseases.
Uniqueness
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
属性
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-12-4-5-15-10/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFQIFFNTMBWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196908 | |
| Record name | Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206229-01-7 | |
| Record name | Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206229-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


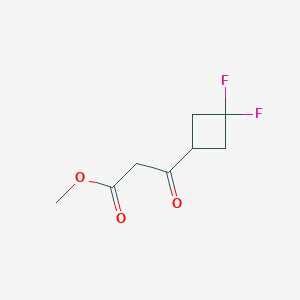
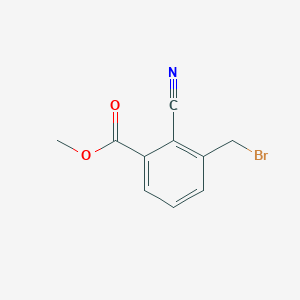
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)

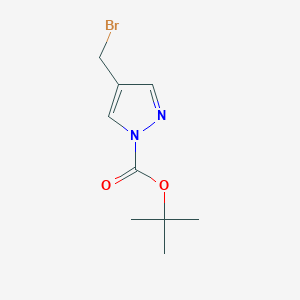

![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)
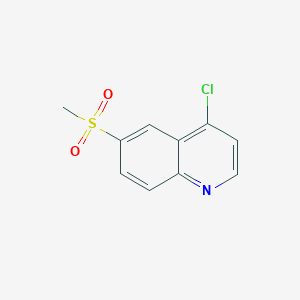
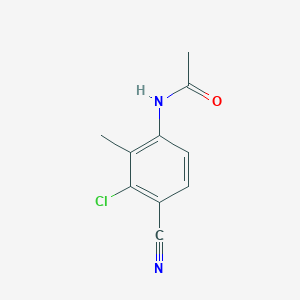



![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)
